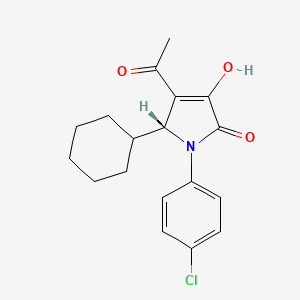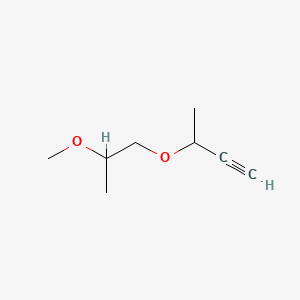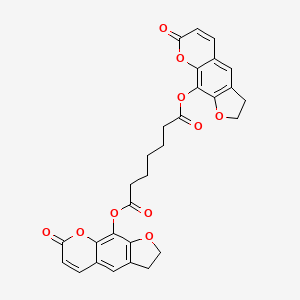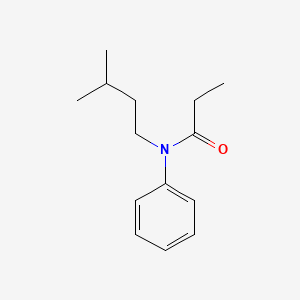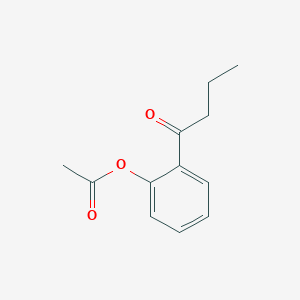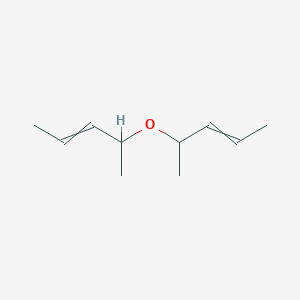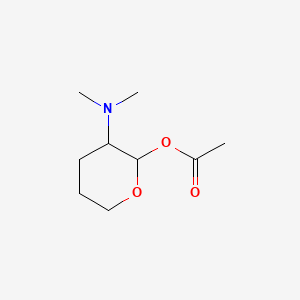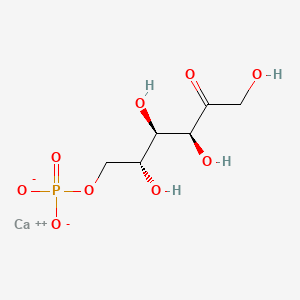
Fructose 6-(calcium phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fructose 6-(calcium phosphate) is a derivative of fructose, which has been phosphorylated at the 6-hydroxy group and combined with calcium phosphate. This compound is significant in various biological processes, particularly in the glycolysis metabolic pathway, where it plays a crucial role in energy production within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fructose 6-(calcium phosphate) can be synthesized through the isomerization of glucose 6-phosphate by the enzyme phosphoglucose isomerase. This reaction occurs under mild conditions and is a key step in the glycolytic pathway . The compound can also be prepared by reacting fructose with calcium phosphate under controlled conditions to ensure proper phosphorylation and calcium binding.
Industrial Production Methods
Industrial production of fructose 6-(calcium phosphate) typically involves enzymatic processes that mimic natural metabolic pathways. These processes are optimized for large-scale production, ensuring high yield and purity. The use of bioreactors and controlled fermentation conditions are common in the industrial synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Fructose 6-(calcium phosphate) undergoes several types of chemical reactions, including:
Phosphorylation: Conversion to fructose 1,6-bisphosphate by the enzyme phosphofructokinase.
Isomerization: Conversion to glucose 6-phosphate by phosphoglucose isomerase.
Oxidation and Reduction: Involvement in redox reactions within the glycolytic pathway.
Common Reagents and Conditions
Common reagents used in these reactions include ATP, which acts as a phosphate donor, and various enzymes such as phosphofructokinase and phosphoglucose isomerase. These reactions typically occur under physiological conditions, with optimal temperatures around 37°C and neutral pH .
Major Products Formed
The major products formed from these reactions include fructose 1,6-bisphosphate, glucose 6-phosphate, and pyruvate, which are all key intermediates in cellular metabolism .
Aplicaciones Científicas De Investigación
Fructose 6-(calcium phosphate) has numerous applications in scientific research:
Mecanismo De Acción
Fructose 6-(calcium phosphate) exerts its effects primarily through its role in the glycolytic pathway. It is converted to fructose 1,6-bisphosphate by phosphofructokinase, a key regulatory step in glycolysis. This conversion is crucial for the continuation of the glycolytic pathway, leading to the production of ATP and pyruvate . The compound also interacts with various enzymes and proteins involved in cellular metabolism, influencing energy production and storage .
Comparación Con Compuestos Similares
Similar Compounds
Fructose 6-phosphate: A closely related compound that lacks the calcium phosphate component.
Glucose 6-phosphate: An isomer of fructose 6-phosphate, involved in similar metabolic pathways.
Fructose 1,6-bisphosphate: A downstream product in the glycolytic pathway, formed from fructose 6-(calcium phosphate).
Uniqueness
Fructose 6-(calcium phosphate) is unique due to its combination of fructose phosphorylation and calcium binding. This dual functionality allows it to participate in both energy metabolism and calcium signaling pathways, making it a versatile compound in biological systems .
Propiedades
Número CAS |
6035-93-4 |
|---|---|
Fórmula molecular |
C6H11CaO9P |
Peso molecular |
298.20 g/mol |
Nombre IUPAC |
calcium;[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P.Ca/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h4-7,9-11H,1-2H2,(H2,12,13,14);/q;+2/p-2/t4-,5-,6-;/m1./s1 |
Clave InChI |
JCILYOPHFGTUMJ-RWOHWRPJSA-L |
SMILES isomérico |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)([O-])[O-].[Ca+2] |
SMILES canónico |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one](/img/structure/B13811121.png)

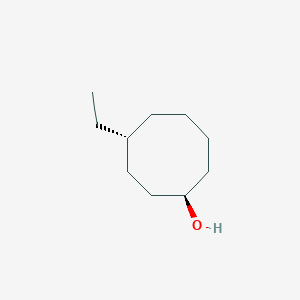

![1,1,2,2-Tetradeuterio-2-[4-(3-ethynylanilino)-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B13811142.png)
